molecular formula C8H17NOS B13804722 Butyramide, 2-ethyl-2-ethylthio- CAS No. 66859-58-3

Butyramide, 2-ethyl-2-ethylthio-

Cat. No.: B13804722
CAS No.: 66859-58-3
M. Wt: 175.29 g/mol
InChI Key: XLRAMYNDBVFENR-UHFFFAOYSA-N
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Description

Butyramide, 2-ethyl-2-ethylthio- is a substituted butyramide derivative characterized by the presence of ethyl and ethylthio groups at the 2-position of the butanamide backbone.

Properties

CAS No.

66859-58-3

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-ethyl-2-ethylsulfanylbutanamide

InChI

InChI=1S/C8H17NOS/c1-4-8(5-2,7(9)10)11-6-3/h4-6H2,1-3H3,(H2,9,10)

InChI Key

XLRAMYNDBVFENR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyramide, 2-ethyl-2-ethylthio- typically involves the reaction of 2-ethyl-2-ethylthiobutyric acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydration of 2-ethyl-2-ethylthiobutyronitrile or the reaction of 2-ethyl-2-ethylthiobutyryl chloride with ammonium salts. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyramide, 2-ethyl-2-ethylthio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyramide, 2-ethyl-2-ethylthio- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyramide, 2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein functions, and alter cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their biological activity .

Comparison with Similar Compounds

Structural Insights :

  • Bulkier substituents (e.g., ethyl vs. methyl) may reduce solubility but increase affinity for hydrophobic binding sites in biological systems .

Physicochemical and Permeability Properties

Permeability Coefficients:

highlights that isobutyramide (branched isomer) exhibits ~33% lower permeability than linear butyramide in red cell membranes, emphasizing the impact of branching on diffusion . For Butyramide, 2-ethyl-2-ethylthio-, the ethylthio group’s polarizability and steric bulk likely further modulate permeability, though direct data are absent.

Solubility and Reactivity:

  • 4-Hydroxy-N,N-dimethyl butyramide () is water-soluble due to its hydroxy and dimethylamide groups, contrasting with the hydrophobic ethylthio substituents in Butyramide, 2-ethyl-2-ethylthio- .
  • Sulfur-containing analogs (e.g., 2-ethyl-N-methyl-2-(methylthio)butyramide) may exhibit unique reactivity in synthesis, such as susceptibility to oxidation or thiol-disulfide exchange .

Pharmacological and Regulatory Context

  • NIH-Listed Compounds : Halogenated butyramides (e.g., NIH 8635, NIH 8636) demonstrate the therapeutic exploration of substituents like chlorine and trifluoromethyl groups, which enhance stability and target binding .

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